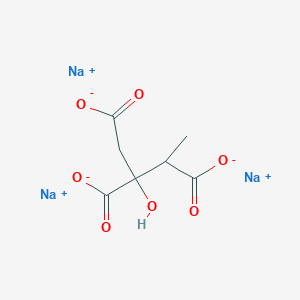![molecular formula C11H14F3N B2402548 (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine CAS No. 2248186-28-7](/img/structure/B2402548.png)
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as TFEP and is a chiral amine that has a phenyl ring and a trifluoroethyl group attached to it. The synthesis method of TFEP is complex and requires the use of specialized equipment and techniques. The purpose of
Wirkmechanismus
The mechanism of action of TFEP is not well understood. However, it is believed that TFEP acts by modulating the activity of various enzymes and receptors in the body. TFEP has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. TFEP has also been shown to activate the peroxisome proliferator-activated receptor gamma, which is a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
TFEP has been shown to have several biochemical and physiological effects. TFEP has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. TFEP has also been shown to increase insulin sensitivity and glucose uptake in adipocytes, which may have potential applications in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
TFEP has several advantages and limitations for lab experiments. One of the advantages of TFEP is that it is a chiral compound, which makes it useful in asymmetric synthesis. TFEP also has potential applications in medicinal chemistry and drug discovery. However, one of the limitations of TFEP is that it is a complex compound that requires specialized equipment and techniques for synthesis. TFEP is also relatively expensive, which may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on TFEP. One of the future directions for research is to further investigate the mechanism of action of TFEP. This will help to better understand how TFEP modulates the activity of various enzymes and receptors in the body. Another future direction for research is to investigate the potential therapeutic applications of TFEP in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Additionally, research can be done to develop more efficient and cost-effective methods for the synthesis of TFEP.
Conclusion
In conclusion, TFEP is a chiral amine that has potential applications in various fields, including medicinal chemistry and drug discovery. The synthesis of TFEP is complex and requires specialized equipment and techniques. TFEP has been shown to modulate the activity of various enzymes and receptors in the body and has several biochemical and physiological effects. TFEP has several advantages and limitations for lab experiments, and there are several future directions for research on TFEP, including investigating its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of TFEP involves several steps that require the use of specialized equipment and techniques. The first step involves the reaction of 3-bromoacetophenone with 2,2,2-trifluoroethylamine to form a ketone intermediate. The ketone intermediate is then reduced using lithium aluminum hydride to form the corresponding alcohol. The alcohol is then treated with hydrochloric acid to form the corresponding hydrochloride salt, which is then treated with sodium hydroxide to form TFEP.
Wissenschaftliche Forschungsanwendungen
TFEP has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of TFEP is in the field of medicinal chemistry. TFEP has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders. TFEP has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
(2S)-2-[3-(2,2,2-trifluoroethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(7-15)10-4-2-3-9(5-10)6-11(12,13)14/h2-5,8H,6-7,15H2,1H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYWZWJIOVVDEY-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC(=C1)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 1-cyclohexyl-2-((2,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2402465.png)
![4-(N,N-dipropylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402469.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2402474.png)


![(1R,6S,7S)-8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B2402477.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2402478.png)
![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2402481.png)

![6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2402483.png)


